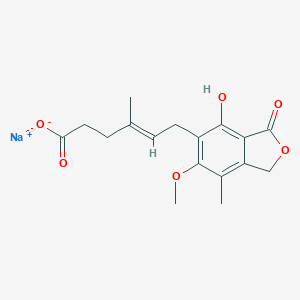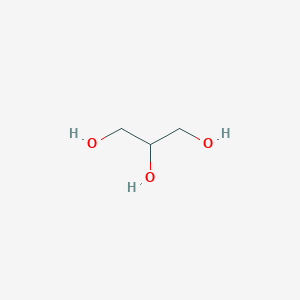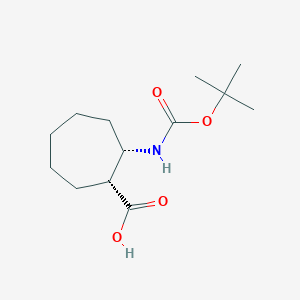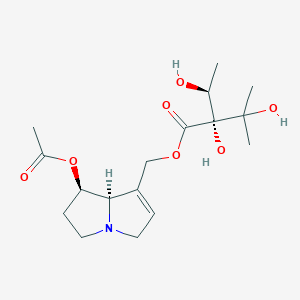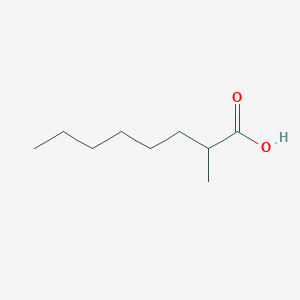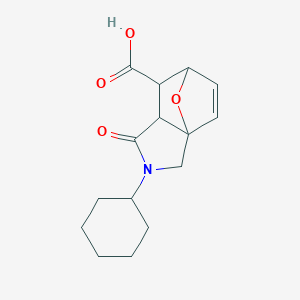![molecular formula C10H11BrO2 B036585 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1233025-36-9](/img/structure/B36585.png)
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of organic compounds known as dioxanes. This compound is a potential drug candidate due to its unique chemical structure and its potential for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has both biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory markers in the body, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine in lab experiments is its potential for various therapeutic applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research can be conducted to optimize its synthesis method and to explore its potential as a drug delivery system.
Métodos De Síntesis
The synthesis of 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine involves a multistep process. The first step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with sodium hydride in the presence of dimethyl sulfoxide (DMSO). The resulting compound is then reacted with bromomethyl methyl ether in the presence of potassium carbonate to yield 2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
Número CAS |
1233025-36-9 |
|---|---|
Nombre del producto |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.1 g/mol |
Nombre IUPAC |
3-(bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,8H,5-6H2,1H3 |
Clave InChI |
WTZZXLOVELQPOE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC(O2)CBr |
SMILES canónico |
CC1=CC2=C(C=C1)OCC(O2)CBr |
Sinónimos |
2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



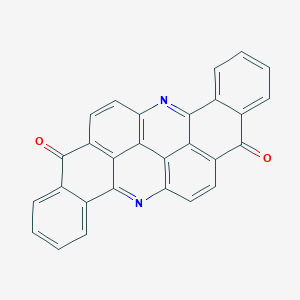
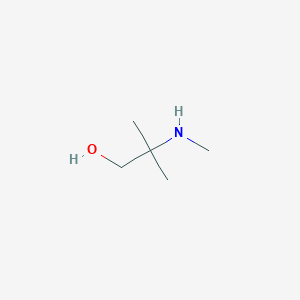

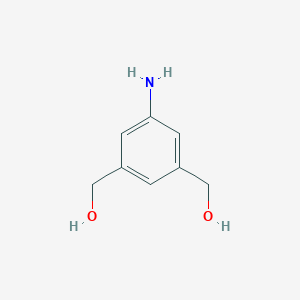
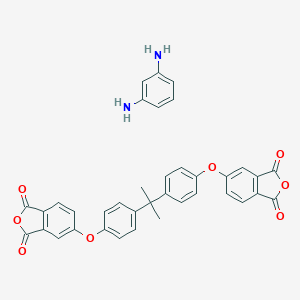
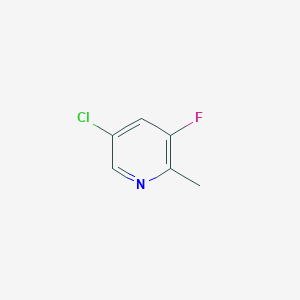
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)
